N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea
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Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a cyclopentylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The indole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Chlorination: The 5-position of the indole ring is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Urea Formation: Finally, the cyclopentylurea moiety is introduced by reacting the chlorinated indole derivative with cyclopentyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Amino or thio-substituted indole derivatives.
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The chloro substituent and cyclopentylurea moiety contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor used in the synthesis of sulfonyl derivatives.
N-(Benzenesulfonyl)indole: A related compound with similar structural features but lacking the chloro and cyclopentylurea groups.
5-Chloroindole: A simpler indole derivative with a chloro substituent.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea is unique due to the combination of its benzenesulfonyl, chloro, and cyclopentylurea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
918493-68-2 |
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Molecular Formula |
C20H20ClN3O3S |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-cyclopentylurea |
InChI |
InChI=1S/C20H20ClN3O3S/c21-13-10-11-17-16(12-13)18(28(26,27)15-8-2-1-3-9-15)19(23-17)24-20(25)22-14-6-4-5-7-14/h1-3,8-12,14,23H,4-7H2,(H2,22,24,25) |
InChI Key |
YBJNRKHHFNAFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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